molecular formula C14H15FN2O3 B4909453 N-(4-fluoro-3-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide

N-(4-fluoro-3-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B4909453
M. Wt: 278.28 g/mol
InChI Key: JGBBQPNRTHIWRY-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)bicyclo[221]heptane-2-carboxamide is a chemical compound characterized by its unique bicyclic structure and the presence of both fluorine and nitro groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-3-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide typically involves the following steps:

  • Bicyclo[2.2.1]heptane-2-carboxylic acid chloride: is reacted with 4-fluoro-3-nitroaniline in the presence of a base such as triethylamine.

  • The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the amide bond.

  • The reaction mixture is then purified to obtain the desired compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluoro-3-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine, resulting in a different set of chemical properties.

  • Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups, altering the compound's reactivity and properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydroxylamines.

  • Substitution: Fluorinated phenyl derivatives with different substituents.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound's biological activity can be studied to understand its effects on various biological systems, including enzyme inhibition and receptor binding.

  • Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating diseases such as cancer and inflammation.

  • Industry: It can be utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(4-fluoro-3-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

N-(4-fluoro-3-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide can be compared with other similar compounds, such as:

  • N-(3-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide: Lacks the fluorine atom, resulting in different chemical and biological properties.

  • N-(4-fluoro-3-nitrophenyl)bicyclo[2.2.1]heptane-3-carboxamide: Similar structure but with a different position of the carboxamide group.

  • N-(4-fluoro-3-nitrophenyl)adamantane-2-carboxamide: Contains an adamantane core instead of a bicyclic structure, leading to distinct reactivity and applications.

These comparisons highlight the uniqueness of N-(4-fluoro-3-nitrophenyl)bicyclo[22

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3/c15-12-4-3-10(7-13(12)17(19)20)16-14(18)11-6-8-1-2-9(11)5-8/h3-4,7-9,11H,1-2,5-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBBQPNRTHIWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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